molecular formula C15H14N2O3S B2456931 N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-64-4

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2456931
CAS No.: 864937-64-4
M. Wt: 302.35
InChI Key: WBRJOHKLLPFQLO-UHFFFAOYSA-N
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Description

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a thiazole ring, a dioxine ring, and a carboxamide group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a thioamide with an α-haloketone. The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction. The dioxine ring is then formed through a cyclization reaction involving a diol and a suitable dehydrating agent. Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the Friedel-Crafts alkylation. Additionally, the use of automated synthesis platforms could streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carboxamide group

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, substituted thiazoles, and carboxylic acids .

Scientific Research Applications

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological processes involving thiazole-containing compounds.

    Medicine: It is being investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Industry: It can be used in the development of new materials with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of both a thiazole and a dioxine ring in its structure. This combination of rings provides a unique set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10-2-4-11(5-3-10)12-9-21-15(16-12)17-14(18)13-8-19-6-7-20-13/h2-5,8-9H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRJOHKLLPFQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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